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2-(4-Fluorothiophen-3-yl)aceticacid

Cat. No.: B15311249
M. Wt: 160.17 g/mol
InChI Key: BEUYWHOLSAXOSQ-UHFFFAOYSA-N
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Description

Contextualization of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is fundamental to the development of pharmaceuticals, agrochemicals, and materials. Among the vast array of heterocyclic systems, thiophene and its derivatives hold a place of prominence.

The story of thiophene chemistry began in 1882 when Victor Meyer, while demonstrating the presence of benzene (B151609) in coal tar, observed a color reaction with isatin (B1672199) and sulfuric acid that was not characteristic of pure benzene. This led to the isolation of a new sulfur-containing five-membered aromatic ring, which he named thiophene. This discovery opened up a new chapter in heterocyclic chemistry, and since then, the study of thiophene and its derivatives has evolved significantly, moving from basic characterization to the development of sophisticated synthetic methodologies and applications.

The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often be substituted for a benzene ring in biologically active molecules without a significant loss of activity. nih.gov This property, coupled with its distinct electronic characteristics and reactivity, has made thiophene a valuable scaffold in organic synthesis. Thiophene derivatives are integral components of numerous pharmaceuticals, including the anti-inflammatory drug tiaprofenic acid and the anticoagulant clopidogrel. nih.gov Their utility also extends to materials science, where they are used in the development of organic semiconductors and conductive polymers. nih.gov The versatility of the thiophene ring allows for a wide range of chemical modifications, making it a powerful building block for the construction of complex molecular architectures. nih.gov

The Role and Impact of Fluorination in Organic and Medicinal Chemistry Research

The introduction of fluorine atoms into organic molecules, a process known as fluorination, has become a powerful strategy in modern drug discovery and materials science. The unique properties of fluorine set it apart from other halogens and have a profound impact on the characteristics of the parent molecule.

The incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. Due to its high electronegativity, fluorine can modulate the acidity (pKa) of nearby functional groups, which can be crucial for biological activity. Fluorination can also enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing the half-life of a drug. Furthermore, the introduction of fluorine can influence a molecule's conformation and lipophilicity, which in turn affects its binding affinity to biological targets and its ability to cross cell membranes.

Property Affected by FluorinationImpact on Molecular Behavior
Metabolic Stability Increased resistance to enzymatic degradation, leading to longer biological half-life.
Lipophilicity Can increase or decrease lipophilicity depending on the molecular context, affecting solubility and membrane permeability.
Acidity (pKa) The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons.
Binding Affinity Can enhance interactions with biological targets through various non-covalent interactions.
Conformation Can influence the preferred three-dimensional shape of a molecule.

This table summarizes the key influences of fluorine incorporation on molecular properties, which are strategically exploited in research applications.

The development of new and efficient methods for introducing fluorine into heterocyclic compounds is an active area of research. thieme-connect.comacs.org Traditional fluorination methods often required harsh conditions and had limited substrate scope. However, modern synthetic chemistry has provided a range of milder and more selective reagents and catalysts. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are now widely used to introduce fluorine atoms onto electron-rich aromatic and heterocyclic rings. researchgate.net Additionally, transition-metal-catalyzed fluorination reactions have emerged as powerful tools for the precise installation of fluorine atoms. thieme-connect.com The synthesis of fluorinated thiophenes, in particular, has been advanced through methods like ring contraction of thiopyrans and direct C-H fluorination. thieme-connect.comacs.org

Rationale for Dedicated Academic Research on 2-(4-Fluorothiophen-3-yl)acetic acid

The specific structure of 2-(4-Fluorothiophen-3-yl)acetic acid makes it a compelling target for academic research. The presence of the fluorine atom on the thiophene ring is expected to significantly influence its electronic properties and reactivity compared to its non-fluorinated counterpart, thiophene-3-acetic acid. The acetic acid side chain provides a handle for further chemical modifications, allowing for its incorporation into larger and more complex molecules.

Given the established importance of both thiophene derivatives and fluorinated compounds in medicinal chemistry and materials science, 2-(4-Fluorothiophen-3-yl)acetic acid represents a valuable building block with untapped potential. Research into its synthesis, properties, and applications could lead to the discovery of new pharmaceuticals with improved efficacy, novel agrochemicals, or advanced organic materials with unique electronic properties. The lack of extensive literature on this specific compound highlights a gap in knowledge and presents an opportunity for significant scientific contributions.

Overview of Research Methodologies and Thematic Scope

The chemical compound 2-(4-Fluorothiophen-3-yl)acetic acid has emerged as a molecule of significant interest within contemporary chemical research, primarily driven by its potential applications as a sophisticated building block in the synthesis of complex organic molecules. While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest a primary thematic scope centered on medicinal chemistry and materials science. The research methodologies employed for its synthesis and potential applications can be inferred from established protocols for structurally related thiophene derivatives.

The investigation of 2-(4-Fluorothiophen-3-yl)acetic acid and its derivatives typically involves a multidisciplinary approach, combining advanced organic synthesis techniques with various analytical and computational methods. The presence of a fluorinated thiophene ring coupled with an acetic acid side chain provides a versatile scaffold for chemical modification, making it a valuable intermediate for creating diverse molecular architectures.

The primary research methodologies associated with compounds of this class include:

Multi-step Organic Synthesis: The synthesis of 2-(4-Fluorothiophen-3-yl)acetic acid itself likely involves a sequence of reactions starting from simpler, commercially available thiophene precursors. General strategies for the synthesis of functionalized thiophene acetic acids often involve initial halogenation or acylation of the thiophene ring, followed by the introduction of the acetic acid moiety. For instance, a common route for preparing thiophene-2-acetic acid involves the acylation of thiophene, followed by an oxidation rearrangement of the resulting acetylthiophene. researchgate.net A new method for synthesizing 2-thiophene acetic acids involves the chlorination and iodination of thiophene, followed by condensation with diethyl malonate and subsequent hydrolysis and decarboxylation. google.com These established methods provide a foundational framework for developing a synthetic route to the fluorinated analogue.

Spectroscopic and Crystallographic Analysis: The structural elucidation and confirmation of 2-(4-Fluorothiophen-3-yl)acetic acid and its derivatives would rely heavily on a suite of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the molecular structure and purity. In cases where crystalline materials are obtained, X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in the molecule.

Computational Modeling: Density Functional Theory (DFT) and other computational chemistry methods are often employed to predict the geometric and electronic properties of such molecules. These theoretical studies can provide insights into the reactivity, stability, and potential intermolecular interactions of 2-(4-Fluorothiophen-3-yl)acetic acid , guiding synthetic efforts and helping to rationalize observed properties.

The thematic scope of research involving 2-(4-Fluorothiophen-3-yl)acetic acid is primarily directed towards two major fields:

Medicinal Chemistry: Thiophene-containing compounds are known to exhibit a wide range of biological activities. Thiophene-3-acetic acid has attracted attention as a precursor to functionalized derivatives. wikipedia.org The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, 2-(4-Fluorothiophen-3-yl)acetic acid is a prime candidate as a key intermediate for the synthesis of novel therapeutic agents. Its derivatives could be explored as potential anti-inflammatory, antimicrobial, or anticancer agents.

Materials Science: Fluorinated thiophene derivatives are increasingly being investigated for their use in organic electronic materials. Polythiophenes, for example, are a well-known class of conducting polymers. The electrochemical polymerization of 3-thiophene acetic acid can produce nanowires, indicating potential applications in electronic devices. rsc.org The fluorine substituent in 2-(4-Fluorothiophen-3-yl)acetic acid can influence the electronic properties and packing of resulting polymers, potentially leading to materials with enhanced performance in applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

The following table provides a summary of the key research methodologies and the thematic scope for the investigation of compounds related to 2-(4-Fluorothiophen-3-yl)acetic acid .

Research AreaMethodologiesThematic Focus
Synthesis Multi-step organic synthesis, Catalysis (e.g., Friedel-Crafts acylation), Functional group interconversion. researchgate.netDevelopment of efficient and scalable routes to the target compound and its derivatives.
Characterization NMR Spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry, IR Spectroscopy, X-ray Crystallography.Unambiguous determination of molecular structure and purity.
Computational Studies Density Functional Theory (DFT), Molecular Modeling.Prediction of molecular properties, reactivity, and intermolecular interactions.
Medicinal Chemistry In vitro and in vivo biological assays, Structure-activity relationship (SAR) studies.Discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles.
Materials Science Polymerization (chemical or electrochemical), Thin-film fabrication, Device characterization. rsc.orgDevelopment of novel organic semiconductors for electronic and optoelectronic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FO2S B15311249 2-(4-Fluorothiophen-3-yl)aceticacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5FO2S

Molecular Weight

160.17 g/mol

IUPAC Name

2-(4-fluorothiophen-3-yl)acetic acid

InChI

InChI=1S/C6H5FO2S/c7-5-3-10-2-4(5)1-6(8)9/h2-3H,1H2,(H,8,9)

InChI Key

BEUYWHOLSAXOSQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)F)CC(=O)O

Origin of Product

United States

Synthetic Pathways and Methodologies for 2 4 Fluorothiophen 3 Yl Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(4-Fluorothiophen-3-yl)acetic acid suggests several logical disconnections. The most apparent disconnection is at the C-C bond between the thiophene (B33073) ring and the acetic acid group. This leads to a 4-fluorothiophen-3-yl synthon and a two-carbon electrophile equivalent to the acetic acid moiety. This approach simplifies the problem into two main challenges: the synthesis of the 3-functionalized 4-fluorothiophene precursor and the subsequent C-alkylation or equivalent transformation to introduce the acetic acid side chain.

Alternatively, one could envision building the acetic acid functionality onto a pre-existing, but differently functionalized, thiophene ring. For instance, a disconnection of the C-F bond could lead back to a 4-halothiophene-3-acetic acid derivative, though selective fluorination at a late stage can be challenging. A more fundamental disconnection involves the construction of the thiophene ring itself, assembling it from acyclic precursors that already contain the necessary fluorine and a latent acetic acid group or its precursor. This approach offers the potential for high regiochemical control from the outset.

Classical and Modern Synthetic Approaches to 4-Fluorothiophene Scaffolds

The synthesis of the 4-fluorothiophene core is a key challenge. Thiophenes are important heterocycles in pharmaceuticals and materials science, and their fluorinated analogues are of increasing interest. nih.gov

Cycloaddition Reactions for Fluorinated Heterocycles

Cycloaddition reactions offer a powerful method for constructing the thiophene ring with inherent control over substituent placement. While classical methods like the Fiesselmann thiophene synthesis are well-established for non-fluorinated systems, their application to fluorinated analogues requires careful consideration of the electronic effects of fluorine. nih.gov

More modern approaches might involve [2+2] cycloadditions of thiophosphonium salts with alkynes to form thiaphesphete cations, which can then undergo ring-opening and subsequent cyclization to furnish substituted thiophenes. acs.org Another strategy involves the cycloaddition of thiophene S-oxides with various dienophiles, which can lead to substituted aromatic products after extrusion of sulfur monoxide. rsc.org An unprecedented intermolecular cycloaddition–cycloreversion procedure between disubstituted acetylenes and 4-methyl- or 4-phenyl-thiazole has been reported for the synthesis of 3,4-disubstituted thiophenes. rsc.org

A novel approach for synthesizing ring-fluorinated thiophene derivatives involves the single C-F bond activation of CF3-bearing cyclopropanes. Treatment with Et2AlCl generates difluorocarbocations that can react with sulfur nucleophiles, leading to 1,1-difluoro-1-alkenes which can then undergo cyclization to form fluorinated dihydrothiophene and tetrahydrothiophene (B86538) scaffolds. acs.org

Cross-Coupling Strategies for Thiophene Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of thiophene rings. youtube.com Reactions such as the Suzuki-Miyaura and Stille couplings allow for the introduction of a wide variety of substituents onto a pre-formed thiophene core. mdpi.comnih.gov For the synthesis of a 4-fluorothiophene, one could start with a dihalothiophene and selectively introduce the fluorine atom via nucleophilic aromatic substitution or a fluorinating agent, followed by a cross-coupling reaction at another position.

The Buchwald-Hartwig amination is another powerful cross-coupling reaction that can be used to form carbon-nitrogen bonds on the thiophene ring. youtube.com While not directly leading to the acetic acid moiety, it highlights the versatility of cross-coupling in building complex thiophene-based molecules. Copper-catalyzed cross-coupling reactions have also been shown to be effective for the arylation of N-heterocycles and nitriles, which could be adapted for thiophene derivatives. nih.gov

A recent development in the functionalization of thiophenes involves an iron-catalyzed three-component fluoroalkylarylation of enamides, demonstrating the potential for multicomponent reactions to rapidly build molecular complexity. chemrxiv.org

Table 1: Comparison of Selected Cross-Coupling Reactions for Thiophene Functionalization
ReactionCatalyst/ReagentsKey Features
Suzuki-Miyaura Coupling Pd catalyst (e.g., Pd(OAc)2/SPhos), boronic acid, baseTolerant of many functional groups, uses readily available boronic acids. mdpi.com
Stille Coupling Pd catalyst, organostannaneMild reaction conditions, but toxicity of tin reagents is a drawback. youtube.com
Negishi Coupling Pd or Ni catalyst, organozinc reagentHigh reactivity and selectivity, but organozinc reagents can be moisture sensitive. youtube.com
Kumada Coupling Pd or Ni catalyst, Grignard reagentUtilizes readily available Grignard reagents, but can have limited functional group tolerance. youtube.com
Buchwald-Hartwig Amination Pd catalyst, amine, baseForms C-N bonds, useful for synthesizing amino-substituted thiophenes. youtube.com

Green Chemistry Principles in Thiophene Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. nih.govresearchgate.net This includes the use of greener solvents, catalysts, and energy sources. rsc.org For thiophene synthesis, this has led to the development of microwave-assisted and ultrasound-promoted reactions, which can often reduce reaction times and improve yields. eurekaselect.com

One notable green approach is the use of sodium halides as a source of electrophilic halogens for the synthesis of halogenated thiophenes in ethanol, an environmentally benign solvent. nih.gov This method avoids the use of harsh and toxic halogenating agents. The use of deep eutectic solvents and ionic liquids as alternative reaction media is also being explored. rsc.org Furthermore, solvent-free and grinding methods are gaining traction as they minimize waste generation. researchgate.neteurekaselect.com

Introduction of the Acetic Acid Moiety: Methodological Considerations

Once the 4-fluorothiophene scaffold is in hand, the acetic acid group must be introduced at the 3-position. There are several established methods for achieving this transformation.

A common approach is the Willgerodt-Kindler reaction, which can convert an acetylthiophene into a thioamide, followed by hydrolysis to the corresponding carboxylic acid. orgsyn.org However, a more direct route involves the reaction of a 3-lithiated or 3-magnesiated thiophene with carbon dioxide, followed by acidic workup. The regioselective generation of the organometallic intermediate is crucial here.

Another versatile method is the malonic ester synthesis. A 3-halofluorothiophene can be coupled with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired acetic acid. google.com Alternatively, a 3-formyl-4-fluorothiophene could be subjected to a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester, followed by reduction and hydrolysis.

The direct acylation of thiophene with acetic anhydride (B1165640) in the presence of a catalyst like phosphoric acid is a well-known method, though it typically favors substitution at the 2-position. orgsyn.org Therefore, for the 3-substituted product, a blocking group strategy or a starting material with a directing group at the 2-position might be necessary.

Table 2: Selected Methods for Introducing an Acetic Acid Moiety
MethodKey ReagentsAdvantagesDisadvantages
Malonic Ester Synthesis Diethyl malonate, base, alkyl halideVersatile and reliable. google.comMulti-step process. google.com
Hydrolysis of a Nitrile Thiopheneacetonitrile, acid or baseCan be high yielding.Requires synthesis of the nitrile precursor.
Willgerodt-Kindler Reaction Acetylthiophene, sulfur, amineUseful for converting ketones to acids. orgsyn.orgCan require harsh conditions.
Carbonation of an Organometallic Organolithium or Grignard reagent, CO2Direct one-step introduction of the carboxyl group.Requires careful control of regioselectivity and reaction conditions.

Stereochemical Control and Regioselectivity in Synthetic Design

The regioselective synthesis of 3,4-disubstituted thiophenes is a significant challenge due to the propensity for 2,5-disubstitution. tandfonline.comtandfonline.com The electronic nature and steric bulk of the substituents play a crucial role in directing incoming electrophiles or in metalation reactions. The fluorine atom at the 4-position in the target molecule is an electron-withdrawing group, which will influence the reactivity of the thiophene ring.

Several strategies have been developed to achieve high regioselectivity in the synthesis of 2,4-disubstituted thiophenes. tandfonline.comtandfonline.comresearchgate.net One approach involves the use of a removable blocking group at the 2- and 5-positions to direct functionalization to the 3- and 4-positions. Another strategy relies on the cyclization of carefully designed acyclic precursors where the substitution pattern is already set. nih.gov For instance, the reaction of β,γ-epoxycarbonyl compounds with Lawesson's reagent has been shown to produce 2,4-disubstituted thiophenes with high regioselectivity. tandfonline.com

Furthermore, directed metalation, where a substituent directs the deprotonation to an adjacent position, can be a powerful tool for achieving regiocontrol. The choice of the metalating agent (e.g., n-butyllithium vs. a Grignard reagent) and the reaction conditions can have a profound impact on the regiochemical outcome. researchgate.net

Development of Novel and Efficient Reaction Protocols

The development of novel and efficient reaction protocols for the synthesis of thiophene derivatives, including those with fluorine substituents, is an active area of research driven by the importance of these compounds in medicinal chemistry and materials science. acs.orgstolaf.edu Traditional methods for thiophene synthesis, such as the Paal-Knorr or Gewald reactions, often require harsh conditions and may not be suitable for introducing sensitive functional groups like fluorine late in the synthesis. orgsyn.org Consequently, modern approaches focus on the regioselective functionalization of pre-formed thiophene rings or the construction of the ring from functionalized acyclic precursors. stolaf.edu

A plausible and efficient pathway to 2-(4-Fluorothiophen-3-yl)acetic acid likely commences with a suitably substituted thiophene, such as 3-bromothiophene (B43185). The synthesis of 3-bromothiophene itself can be achieved through methods like the debromination of 2,3,5-tribromothiophene. orgsyn.org The subsequent introduction of a fluorine atom at the 4-position is a critical step. Direct fluorination of the thiophene ring can be challenging due to the high reactivity of the heterocycle. thieme-connect.de A more controlled approach involves the use of electrophilic fluorinating agents on a protected thiophene derivative. For instance, a synthetic route to 3-fluoro-4-hexylthiophene involved the perbromination of 3-hexylthiophene, protection of the 2- and 5-positions with trimethylsilyl (B98337) groups, followed by a bromine-fluorine exchange reaction. acs.org A key intermediate for the target compound is likely 3-bromo-4-fluorothiophene (B13122272) . nih.gov

Once 3-bromo-4-fluorothiophene is obtained, the acetic acid side chain can be introduced at the 3-position. A common strategy for converting aryl halides to arylacetic acids involves a two-step sequence: a palladium-catalyzed cyanation to form the corresponding acetonitrile (B52724), followed by hydrolysis. The cyanation reaction would convert 3-bromo-4-fluorothiophene to 4-fluorothiophene-3-acetonitrile . This intermediate can then be hydrolyzed under acidic or basic conditions to yield the final product, 2-(4-Fluorothiophen-3-yl)acetic acid. researchgate.net The hydrolysis of the nitrile group is a well-established transformation in organic synthesis. researchgate.net

An alternative approach could involve the lithiation of 3-bromo-4-fluorothiophene followed by carboxylation with carbon dioxide. nih.gov This would directly introduce the carboxylic acid group, bypassing the nitrile intermediate.

The table below summarizes a potential synthetic protocol based on analogous reactions reported in the literature.

StepReactionReagents and ConditionsTypical Yield (%)
1Bromination of ThiopheneBromine, ChloroformHigh
2FluorinationPerbromination, TMS protection, Br/F exchangeModerate
3CyanationPd catalyst, Cyanide source (e.g., Zn(CN)₂), Solvent (e.g., DMF)70-90
4HydrolysisAcid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat80-95

This table presents a hypothetical reaction scheme with estimated yields based on similar transformations found in the chemical literature.

Flow Chemistry Applications in the Synthesis of Thiophene Derivatives

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing, particularly in the pharmaceutical and fine chemical industries. researchgate.netgoogle.com These advantages include enhanced safety when handling hazardous reagents or unstable intermediates, improved heat and mass transfer leading to better reaction control and higher yields, reduced reaction times, and amenability to automation and scale-up. researchgate.netresearchgate.net The synthesis of heterocyclic compounds, including thiophenes, has been a significant area of application for flow chemistry. researchgate.net

While a specific flow chemistry synthesis for 2-(4-Fluorothiophen-3-yl)acetic acid has not been detailed in the literature, the individual steps of the proposed synthetic pathway are well-suited for adaptation to continuous flow conditions. For example, bromination reactions can be performed safely and efficiently in flow reactors, minimizing the handling of corrosive bromine. stolaf.edu

Furthermore, palladium-catalyzed cross-coupling reactions, such as the cyanation of 3-bromo-4-fluorothiophene, are frequently carried out in flow systems. researchgate.net The use of packed-bed reactors with immobilized palladium catalysts can facilitate product purification and catalyst recycling, contributing to a more sustainable process.

The hydrolysis of the nitrile intermediate, 4-fluorothiophene-3-acetonitrile, can also be efficiently performed in a flow setup. researchgate.net High-temperature and high-pressure conditions can be safely achieved in microreactors, significantly accelerating the reaction rate compared to batch processing.

The table below outlines the potential benefits of applying flow chemistry to the synthesis of 2-(4-Fluorothiophen-3-yl)acetic acid.

Synthetic StepPotential Advantages of Flow Chemistry
BrominationEnhanced safety in handling bromine, precise control of reaction stoichiometry and temperature.
FluorinationImproved control over highly reactive fluorinating agents, potential for safer handling of hazardous reagents.
CyanationEfficient mixing and heat transfer for exothermic reactions, use of packed-bed catalysts for easy separation and reuse.
HydrolysisAccelerated reaction rates at high temperatures and pressures, improved safety for reactions involving strong acids or bases.

The implementation of a multi-step continuous flow process for the synthesis of 2-(4-Fluorothiophen-3-yl)acetic acid could lead to a more efficient, safer, and scalable manufacturing route, which is a significant consideration for the production of pharmaceutically relevant compounds. researchgate.netvapourtec.com

Elucidation of Molecular Structure and Conformation

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is indispensable for the unambiguous structural elucidation of organic compounds. For 2-(4-Fluorothiophen-3-yl)acetic acid, a multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is essential for a comprehensive characterization.

For a definitive structural assignment of 2-(4-Fluorothiophen-3-yl)acetic acid, a suite of NMR experiments would be necessary. The proton (¹H) NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The carbon-13 (¹³C) NMR spectrum would provide information on the number of unique carbon atoms. Furthermore, fluorine-19 (¹⁹F) NMR would be crucial for confirming the presence and electronic environment of the fluorine atom on the thiophene (B33073) ring.

To resolve any ambiguities in the initial 1D NMR spectra and to establish the precise connectivity of atoms, a series of advanced 2D NMR experiments would be employed. These techniques are invaluable for elucidating the structures of complex organic molecules. mdpi.com

Correlation Spectroscopy (COSY): This experiment would establish the connectivity between adjacent protons, helping to trace the proton network within the molecule, particularly the protons on the thiophene ring and the methylene protons of the acetic acid side chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC would be used to correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is critical for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This would be instrumental in connecting the acetic acid side chain to the thiophene ring at the C3 position and confirming the relative positions of the fluorine atom and the side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This could help in determining the preferred conformation of the acetic acid side chain relative to the thiophene ring.

Given that 2-(4-Fluorothiophen-3-yl)acetic acid is not chiral, chiral recognition studies are not applicable. However, multinuclear NMR, specifically ¹⁹F NMR, plays a vital role in the structural analysis of this compound. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, and its coupling with neighboring protons (¹H-¹⁹F coupling) would provide definitive evidence for its position on the thiophene ring. The observation of coupling between the fluorine atom and the thiophene ring protons would confirm the substitution pattern. Low-temperature NMR studies could also be employed to investigate hydrogen bonding interactions involving the carboxylic acid group. fu-berlin.de

Predicted ¹H NMR Data for 2-(4-Fluorothiophen-3-yl)acetic acid:

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H2 (thiophene) ~7.0-7.5 d J(H-H), J(H-F)
H5 (thiophene) ~6.8-7.2 d J(H-H), J(H-F)
CH₂ (acetic acid) ~3.7 s

Predicted ¹³C NMR Data for 2-(4-Fluorothiophen-3-yl)acetic acid:

Carbon Predicted Chemical Shift (ppm)
C=O ~175
C4 (thiophene) ~150-160 (d, ¹J(C-F))
C3 (thiophene) ~120-130
C2 (thiophene) ~120-130 (d, J(C-F))
C5 (thiophene) ~110-120 (d, J(C-F))

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-(4-Fluorothiophen-3-yl)acetic acid is expected to show characteristic absorption bands corresponding to the carboxylic acid and the fluorinated thiophene ring. While a specific spectrum for this compound is not available, data from thiophene-3-acetic acid provides a good reference. nist.gov

The most prominent features in the IR spectrum would be:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-O Stretch: An absorption band in the region of 1210-1320 cm⁻¹ due to the stretching vibration of the carbon-oxygen single bond of the carboxylic acid.

C-F Stretch: A strong absorption band typically found in the 1000-1400 cm⁻¹ region, indicating the presence of the carbon-fluorine bond on the thiophene ring.

C-S Stretch: Vibrations associated with the thiophene ring would appear in the fingerprint region.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the thiophene ring.

Characteristic IR Absorption Bands for 2-(4-Fluorothiophen-3-yl)acetic acid (Predicted):

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500-3300 Broad, Strong
Carboxylic Acid C=O Stretch 1700-1725 Strong, Sharp
Carboxylic Acid C-O Stretch 1210-1320 Medium
Fluoroaromatic C-F Stretch 1000-1400 Strong
Thiophene Ring C=C Stretch 1400-1600 Medium-Weak

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. nih.gov For 2-(4-Fluorothiophen-3-yl)acetic acid (C₆H₅FO₂S), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

The calculated exact mass of 2-(4-Fluorothiophen-3-yl)acetic acid is 176.0045 u. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 177.0123 or the deprotonated molecule [M-H]⁻ at m/z 174.9967. The high accuracy of the mass measurement allows for the confident determination of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

In addition to providing the molecular formula, mass spectrometry can offer structural information through the analysis of fragmentation patterns. By subjecting the parent ion to collision-induced dissociation (CID), characteristic fragment ions are produced, which can be used to piece together the molecular structure.

For 2-(4-Fluorothiophen-3-yl)acetic acid, some expected fragmentation pathways would include:

Loss of CO₂: Decarboxylation of the parent ion is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion corresponding to the loss of 44 Da.

Loss of the Carboxylic Acid Group: Cleavage of the bond between the thiophene ring and the acetic acid side chain would lead to the loss of the -CH₂COOH group (59 Da).

Cleavage of the Thiophene Ring: The fluorinated thiophene ring itself could undergo fragmentation, although this is generally less favorable than the loss of the side chain.

The analysis of these fragment ions and their relative abundances provides valuable corroborating evidence for the proposed structure of 2-(4-Fluorothiophen-3-yl)acetic acid.

Table of Compounds Mentioned

Compound Name
2-(4-Fluorothiophen-3-yl)acetic acid
Thiophene-3-acetic acid

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Applications in Reaction Monitoring

The utility of spectroscopic methods in monitoring the progress of chemical reactions is well-established. For a compound like 2-(4-Fluorothiophen-3-yl)acetic acid, techniques such as in-situ IR or NMR spectroscopy could potentially be used to track its formation or consumption during a synthetic process. Characteristic spectroscopic signals would serve as markers for the presence and concentration of the molecule, allowing for real-time optimization of reaction conditions. However, no specific examples or methodologies pertaining to the use of 2-(4-Fluorothiophen-3-yl)acetic acid in reaction monitoring have been documented in the available literature.

X-ray Crystallography for Solid-State Structure Analysis

Single Crystal X-ray Diffraction Methodologies

The process of single crystal X-ray diffraction involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then analyzed to solve the crystal structure. While this is a standard and powerful technique, there are no published reports of a single crystal X-ray diffraction study having been performed on 2-(4-Fluorothiophen-3-yl)acetic acid. Consequently, crucial data such as unit cell parameters, space group, and atomic coordinates are not available.

Analysis of Intermolecular Interactions and Packing Arrangements

The analysis of a crystal structure reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-stacking, which govern the crystal packing. These interactions are fundamental to the material's physical properties, including melting point, solubility, and stability. For 2-(4-Fluorothiophen-3-yl)acetic acid, one would anticipate the presence of hydrogen bonding involving the carboxylic acid group and potentially interactions involving the fluorine atom and the thiophene ring. However, in the absence of a crystal structure, any discussion of its specific intermolecular interactions and packing arrangement remains purely speculative.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. For 2-(4-Fluorothiophen-3-yl)acetic acid, DFT calculations can elucidate several key properties.

DFT can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. Furthermore, DFT provides a means to calculate the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species.

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can also be derived from DFT calculations. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters are calculated from the energies of the frontier molecular orbitals.

Table 1: Illustrative Global Reactivity Descriptors for a Thiophene (B33073) Acetic Acid Derivative Calculated using DFT

ParameterFormulaDescription
Electronegativity (χ)-(EHOMO + ELUMO)/2The power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η)(ELUMO - EHOMO)/2A measure of the molecule's resistance to a change in its electron distribution.
Global Softness (S)1/(2η)The reciprocal of hardness, indicating the molecule's polarizability.

This table is for illustrative purposes and the values would be specific to the level of theory and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

For 2-(4-Fluorothiophen-3-yl)acetic acid, FMO analysis can predict its reactivity in various chemical reactions. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons in a reaction. A higher HOMO energy suggests a greater tendency to act as a nucleophile. Conversely, the energy of the LUMO is related to the electron affinity, and a lower LUMO energy indicates a greater propensity to act as an electrophile.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In contrast, a small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiophene Acetic Acid Derivative

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO-6.5Electron-donating capacity (nucleophilicity)
LUMO-1.2Electron-accepting capacity (electrophilicity)
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical reactivity and kinetic stability

This table presents hypothetical values for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide insights into the static properties of a single molecular conformation, molecules are dynamic entities that can adopt various shapes. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the conformational landscape of 2-(4-Fluorothiophen-3-yl)acetic acid.

These simulations can reveal the different stable and metastable conformations the molecule can adopt in various environments, such as in a solvent or interacting with a biological target. Understanding the conformational flexibility is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into the binding site of a protein. For 2-(4-Fluorothiophen-3-yl)acetic acid, the orientation of the acetic acid side chain relative to the fluorothiophene ring is a key conformational feature that MD simulations can explore in detail.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also be employed to predict the spectroscopic properties of a molecule, which can aid in the interpretation of experimental spectra. For 2-(4-Fluorothiophen-3-yl)acetic acid, theoretical calculations can provide valuable information about its vibrational and electronic spectra.

By calculating the second derivatives of the energy with respect to the atomic coordinates, it is possible to predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra. These calculated frequencies can be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of the electronic transitions from the ground state to various excited states, providing insight into the wavelengths of light the molecule will absorb. This information is valuable for understanding the photophysical properties of the compound.

Computational Exploration of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful platform to investigate the mechanisms of chemical reactions at a molecular level. For 2-(4-Fluorothiophen-3-yl)acetic acid, computational methods can be used to explore the potential reaction pathways it might undergo. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is inherently electron-rich and generally undergoes electrophilic aromatic substitution more readily than benzene (B151609). nih.gov However, the reactivity and regioselectivity in 2-(4-Fluorothiophen-3-yl)acetic acid are governed by the combined electronic effects of its substituents. The thiophene ring has substituents at the C3 and C4 positions, leaving the C2 and C5 positions available for substitution.

Directing Effects :

Fluorine (at C4) : Halogens are generally deactivating due to their inductive electron-withdrawal but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org In this case, the fluorine atom would direct incoming electrophiles to the C5 position.

Acetic Acid Moiety (at C3) : The CH₂COOH group is not directly conjugated with the ring. Its influence is primarily a weak deactivating inductive effect. In electrophilic aromatic substitution, the positions alpha to the sulfur atom (C2 and C5) are the most reactive. quimicaorganica.org

Considering these factors, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is predicted to occur preferentially at the C5 position, which is alpha to the sulfur and ortho to the fluorine atom. Substitution at the C2 position is also possible but may be less favored. For instance, nitration of some 3-substituted thenoic acids has shown substitution at various positions depending on the other groups present on the ring. acs.org

Functional Group Transformations of the Acetic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily transformed into a variety of other functionalities, a common strategy in the synthesis of compound libraries for drug discovery. nih.gov

Esterification : The carboxylic acid can be converted to its corresponding esters through reactions like Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or Steglich esterification using coupling agents like DCC or EDC. nih.gov

Amidation : Amide derivatives are frequently synthesized to explore structure-activity relationships. nih.gov This is typically achieved by activating the carboxylic acid (e.g., converting it to an acid chloride or using a peptide coupling agent like HATU or HOBt) and then reacting it with a primary or secondary amine.

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-Fluorothiophen-3-yl)ethanol , using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation exchanges the polar acidic group for a less acidic, hydrogen-bond-donating alcohol group.

Starting MaterialReactionProduct
2-(4-Fluorothiophen-3-yl)acetic acidEsterification (e.g., with Methanol, H⁺)Methyl 2-(4-Fluorothiophen-3-yl)acetate
2-(4-Fluorothiophen-3-yl)acetic acidAmidation (e.g., with Ammonia, coupling agent)2-(4-Fluorothiophen-3-yl)acetamide
2-(4-Fluorothiophen-3-yl)acetic acidReduction (e.g., with LiAlH₄)2-(4-Fluorothiophen-3-yl)ethanol

Nucleophilic Reactivity at the Fluorine Atom (if applicable)

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org This reaction is highly dependent on the electronic properties of the ring. For an SNAr reaction to be favorable, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. wikipedia.orgebyu.edu.tr

In 2-(4-Fluorothiophen-3-yl)acetic acid , the fluorine atom is not activated by strongly electron-withdrawing groups in the appropriate positions. While the thiophene ring itself can stabilize a negative charge, the substituents present are not sufficient to make the ring susceptible to attack by common nucleophiles under standard conditions. ebyu.edu.tr Therefore, direct nucleophilic substitution of the fluorine atom is generally not a viable synthetic strategy for this compound without the use of specialized catalysts, such as certain photoredox catalysts that can activate unactivated fluoroarenes. nih.govnih.gov

Metal-Catalyzed Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the subject compound lacks a traditional halide (like Br or I) at the reactive positions for standard coupling, several strategies can be employed.

Coupling of Halogenated Precursors : A highly effective strategy involves the use of a halogenated precursor, such as 2-(2-Bromo-4-fluorothiophen-3-yl)acetic acid . The bromine atom at the C2 position can then readily participate in a variety of coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids can be used to install diverse aryl groups at this position, a method successfully applied to similar thiophene acetic acid scaffolds to generate libraries of potential enzyme inhibitors. acs.orgnih.gov Stille coupling is another viable alternative for functionalizing thiophenes. rsc.org

Direct C-H Activation : Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed direct C-H arylation can be used to functionalize thiophenes, often with high regioselectivity for the α-positions (C2 and C5). rsc.orgacs.org This approach avoids the need for pre-halogenation of the substrate, offering a more atom-economical route to derivatization.

Cycloaddition and Cyclization Reactions Utilizing the Compound

The structure of 2-(4-Fluorothiophen-3-yl)acetic acid offers pathways for the synthesis of fused heterocyclic systems through cyclization reactions.

Intramolecular Cyclization : The acetic acid side chain can be utilized to form a new ring fused to the thiophene core. For example, conversion of the acid to an acid chloride followed by an intramolecular Friedel-Crafts acylation could potentially yield a thieno[3,4-b]cyclopentanone derivative. Similar strategies have been used to create fused-ring systems from thiophene derivatives. nih.gov

Formation of Fused Heterocycles : The acetic acid moiety can be converted into other functional groups that can then undergo cyclization. A prominent example is the conversion of the carboxylic acid to a carbohydrazide. This intermediate can then be cyclized with various reagents to form fused 1,2,4-thiadiazine rings or other heterocycles like 1,3,4-oxadiazoles, which are important pharmacophores. nih.govclockss.org

Synthesis of Diverse Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

Thiophene and its derivatives are considered privileged structures in medicinal chemistry, often used as bioisosteric replacements for phenyl rings to improve pharmacokinetic properties. nih.gov The derivatization of 2-(4-Fluorothiophen-3-yl)acetic acid is a key strategy in drug discovery to perform Structure-Activity Relationship (SAR) studies, which aim to understand how specific structural modifications affect a compound's biological activity. nih.govbrieflands.comresearchgate.net

The synthetic transformations described in the previous sections are all employed to generate libraries of analogs. For example:

Amide Library Synthesis : The amidation of the acetic acid moiety (Section 5.2) with a diverse set of amines allows for the systematic exploration of the chemical space around that part of the molecule.

Biaryl Thiophene Synthesis : The metal-catalyzed coupling of halogenated precursors (Section 5.4) with various boronic acids or other organometallic reagents generates a library of biaryl compounds. This strategy has been effectively used in the development of inhibitors for enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), where derivatives of (4-bromo-thiophen-2-yl)-acetic acid were coupled with different arylboronic acids. nih.gov

These studies allow chemists to identify key structural features responsible for potency, selectivity, and other desirable drug-like properties. researchgate.net

Interactions with Biological Systems: Mechanistic and Target Oriented Research in Vitro and in Silico Focus

Ligand-Target Binding Studies (e.g., Enzyme and Receptor Binding Assays)

Ligand-binding assays are fundamental in determining the interaction between a small molecule, such as 2-(4-Fluorothiophen-3-yl)acetic acid or its analogs, and its biological target, which is often a protein like an enzyme or a receptor. These assays are crucial for elucidating the compound's mechanism of action and for drug discovery processes.

In Vitro Methodologies for Binding Affinity Determination

Several in vitro techniques are employed to quantify the binding affinity between a ligand and its target. The choice of method often depends on the nature of the target and the properties of the ligand.

Surface Plasmon Resonance (SPR): This label-free technique measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target immobilized on the chip. SPR provides real-time data on the association and dissociation rates of the binding event, from which the binding affinity constant (K_D) can be calculated. A recent study comparing different techniques found that the K_D value measured by SPR can be highly relevant to the enzyme competitive inhibition constant (K_i). biorxiv.orgbiorxiv.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when a ligand binds to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS). researchgate.net

Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which is influenced by changes in their size, charge, and hydration shell upon ligand binding. This method requires only small amounts of the target protein and can be performed in complex biological liquids. biorxiv.orgbiorxiv.org

Fluorescence-Based Thermal Shift Assay (TSA): TSA measures the change in the thermal stability of a protein upon ligand binding. The melting temperature of the protein typically increases when a ligand binds and stabilizes its structure. mdpi.com

These methodologies are pivotal in the early stages of drug discovery for screening and characterizing potential drug candidates. biorxiv.orgbiorxiv.org

Structure-Activity Relationship (SAR) Investigations of Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound by systematically modifying its chemical structure and evaluating the effects on its biological activity. For thiophene (B33073) derivatives, SAR studies have provided valuable insights.

Thiophene-containing compounds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anticancer properties. nih.govnih.gov The thiophene ring is often considered a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov

In the context of anti-inflammatory activity, studies on thiophene derivatives have highlighted the importance of specific substitutions on the thiophene ring. For instance, the presence of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy (B1213986) groups, has been shown to be important for the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov One study on thiophene pyrazole (B372694) hybrids identified them as promising and selective COX-2 inhibitors. nih.gov

A classification structure-activity relationship (CSAR) study on a large set of thiophene derivatives to predict their genotoxicity identified key molecular descriptors that correlate with this property, demonstrating the power of computational approaches in SAR. researchgate.net

The following table summarizes hypothetical SAR trends for analogs of 2-(4-Fluorothiophen-3-yl)acetic acid based on general findings for thiophene derivatives.

Modification Position on Thiophene Ring Hypothesized Effect on Activity
Introduction of bulky substituents2 or 5May enhance binding to certain targets through increased van der Waals interactions.
Variation of the acetic acid side chain3Altering the length or acidity of this chain can significantly impact target binding and selectivity.
Substitution of the fluorine atom4Replacement with other halogens or electron-withdrawing/donating groups can modulate electronic properties and binding affinity.

In Silico Docking and Molecular Dynamics Simulations for Target Identification

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful computational tools used to predict and analyze the binding of small molecules to their biological targets at an atomic level. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies on various thiophene derivatives have been conducted to understand their binding modes with enzymes like COX-2 and 5-LOX. nih.gov For example, a study on a hybrid compound containing a thiophene moiety showed significant interaction energies with both COX-2 and 5-LOX, suggesting it could act as a dual inhibitor. nih.gov Another study on novel thiophene derivatives targeting phosphodiesterase 4D (PDE4D) for chronic obstructive pulmonary disease (COPD) used molecular docking to predict strong binding affinities. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-target complex over time, offering a more realistic representation of the biological system. nih.govresearchgate.net These simulations can reveal conformational changes in the protein upon ligand binding and help to understand the stability of the interaction. nih.govnih.gov For instance, MD simulations have been used to study the inhibition of enzymes by small molecule aggregates and to investigate the interactions of therapeutics with their biological targets. nih.govnih.gov

The table below illustrates the potential application of these in silico techniques for studying 2-(4-Fluorothiophen-3-yl)acetic acid.

Technique Application for 2-(4-Fluorothiophen-3-yl)acetic acid Potential Insights
Molecular DockingPredicting the binding pose within the active site of potential enzyme targets (e.g., COX-1, COX-2, 5-LOX).Identification of key amino acid residues involved in binding, initial estimation of binding affinity.
Molecular Dynamics SimulationsSimulating the behavior of the ligand-protein complex in a solvated environment.Assessment of binding stability, identification of conformational changes, and calculation of binding free energies.

Mechanistic Studies of Biochemical Pathway Modulation (using in vitro models)

In vitro models, such as cell-based assays, are crucial for investigating how a compound modulates specific biochemical pathways. Thiophene derivatives have been shown to modulate various pathways involved in inflammation and cancer.

For example, a novel thiophene derivative, compound 1312, was found to suppress the proliferation of gastrointestinal cancer cells by targeting both β-tubulin and the Wnt/β-catenin signaling pathway. nih.gov This study demonstrated that the compound induced apoptosis, reduced cellular proliferation, migration, and colony formation in vitro. nih.gov

Studies on other thiophene-based compounds have indicated their potential to act as selective inhibitors of enzymes like COX-2, which is a key player in the inflammatory pathway. nih.gov The ability to selectively inhibit COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it can reduce gastrointestinal side effects.

Design and Synthesis of Fluorescent Probes for Biological Research

Fluorescent probes are valuable tools for visualizing and studying biological processes in real-time. The design and synthesis of such probes often involve incorporating a fluorophore into a molecule that can selectively bind to a target of interest.

Heterocyclic compounds, including thiophenes, are often used as scaffolds for the development of fluorescent probes due to their favorable photophysical properties. nih.govnih.gov For instance, a fluorescent probe based on naphthalimide and thiophene has been developed for the detection of copper ions. nih.gov Luminescent conjugated oligothiophenes (LCOs) have been successfully used to detect and differentiate various protein aggregates, such as those found in Alzheimer's disease. nih.govacs.orgnih.gov The flexible backbone of some thiophene-based ligands allows them to adapt to different binding pockets on protein aggregates. nih.gov

The general strategy for designing a fluorescent probe from a compound like 2-(4-Fluorothiophen-3-yl)acetic acid would involve linking it to a suitable fluorophore. The thiophene acetic acid moiety would serve as the recognition element for the biological target, while the fluorophore would provide the means for detection.

Analytical Methodologies for 2 4 Fluorothiophen 3 Yl Acetic Acid

Chromatographic Separation Techniques for Purity Assessment

Chromatographic techniques are fundamental in assessing the purity of 2-(4-Fluorothiophen-3-yl)acetic acid by separating it from starting materials, intermediates, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of non-volatile compounds like 2-(4-Fluorothiophen-3-yl)acetic acid. The development of a specific and reliable HPLC method is a critical step in its analysis.

A typical reversed-phase HPLC (RP-HPLC) method would be the primary choice. The method development would involve a systematic optimization of several parameters to achieve adequate separation of the target compound from any potential impurities. Key considerations include the selection of the stationary phase, mobile phase composition, and detector settings.

Stationary Phase: A C18 column is a common starting point for the separation of moderately polar compounds. nih.gov The choice of a specific C18 column can be critical, with variations in end-capping and silica (B1680970) backbone influencing selectivity.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. For an acidic compound such as 2-(4-Fluorothiophen-3-yl)acetic acid, maintaining the mobile phase pH below the pKa of the carboxylic acid group (typically around 2-3) is crucial to ensure it is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. nih.gov Buffers like phosphate (B84403) or acetate (B1210297) are commonly used. The gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of both polar and non-polar impurities.

Detection: UV detection is the most common method for compounds containing a chromophore. The thiophene (B33073) ring in 2-(4-Fluorothiophen-3-yl)acetic acid provides UV absorbance. nii.ac.jp The selection of the detection wavelength is optimized to maximize the response for the analyte while minimizing the interference from the matrix and other impurities. A photodiode array (PDA) detector can be particularly useful as it provides spectral information, which can aid in peak identification and purity assessment. amazonaws.com

A hypothetical HPLC method for the analysis of 2-(4-Fluorothiophen-3-yl)acetic acid could be summarized as follows:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table represents a starting point for method development, which would require further optimization and validation.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, 2-(4-Fluorothiophen-3-yl)acetic acid, being a carboxylic acid, is non-volatile and would require derivatization prior to GC analysis to increase its volatility and thermal stability.

Common derivatization strategies for carboxylic acids include esterification to form more volatile esters (e.g., methyl or ethyl esters) or silylation to form silyl (B83357) esters. For instance, reaction with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the carboxylic acid to its trimethylsilyl (B98337) ester.

Once derivatized, the compound can be analyzed by GC, typically with a mass spectrometry (MS) detector (GC-MS). The mass spectrum provides valuable structural information, aiding in the identification of the parent compound and any impurities. The choice of the GC column is also critical, with a mid-polarity column often being suitable for such derivatives.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of 2-(4-Fluorothiophen-3-yl)acetic acid. libretexts.org It allows for a quick assessment of the consumption of starting materials and the formation of the product. libretexts.org

A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica gel). The plate is then developed in a suitable mobile phase, which is a solvent system optimized to achieve good separation between the starting materials, intermediates, and the final product. The choice of the mobile phase is crucial; a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used, with the ratio adjusted to achieve the desired separation.

After development, the spots are visualized, typically under UV light, as the thiophene ring is UV-active. By comparing the retention factor (Rf) of the spots in the reaction mixture to those of the starting materials, the progress of the reaction can be effectively monitored. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. libretexts.orgrsc.org

Spectrophotometric Quantification Methods (e.g., UV-Vis)

UV-Visible spectrophotometry can be a straightforward and cost-effective method for the quantification of 2-(4-Fluorothiophen-3-yl)acetic acid in a pure sample or in a simple matrix where interfering substances are absent. The presence of the thiophene ring, an aromatic heterocycle, results in characteristic UV absorption. nii.ac.jprsc.org

The basis of this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for thiophene derivatives is influenced by the nature and position of substituents on the ring. nii.ac.jp The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and selective alternative for the analysis of 2-(4-Fluorothiophen-3-yl)acetic acid. The carboxylic acid group can be electrochemically active, and its oxidation or reduction can be monitored. acs.org

Cyclic voltammetry (CV) could be used to study the electrochemical behavior of the compound and to determine its oxidation or reduction potentials. Based on this information, more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be developed for quantitative analysis.

The development of a selective electrochemical sensor could involve modifying an electrode surface with a material that specifically interacts with the carboxylic acid or the thiophene moiety. rsc.org For instance, a sensor could be designed based on the change in the electrochemical signal of a redox probe upon interaction of the analyte with the modified electrode surface. nih.gov The sensitivity and selectivity of such sensors would depend on the nature of the modifying material and the experimental conditions.

Development and Validation of Robust Analytical Protocols

The development of any analytical method for pharmaceutical or chemical analysis must be followed by a thorough validation to ensure its reliability, accuracy, and precision. pharmaguideline.com Method validation is a regulatory requirement and demonstrates that the analytical procedure is suitable for its intended purpose. nih.govpharmaguideline.com

The validation of an analytical method, such as an HPLC method for 2-(4-Fluorothiophen-3-yl)acetic acid, would typically involve the evaluation of the following parameters as per the International Council for Harmonisation (ICH) guidelines:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. amazonaws.comchromatographyonline.com This is often demonstrated by showing that the peaks of the analyte and potential impurities are well-resolved.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.govchromatographyonline.com This is typically demonstrated by a linear regression analysis of the data from the analysis of a series of standards.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. pharmaguideline.com

Accuracy: The closeness of the test results obtained by the method to the true value. nih.govchromatographyonline.com It is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and comparing the measured values to the true values.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. pharmaguideline.com

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov

A comprehensive validation report would be generated to document all the results and to demonstrate the suitability of the analytical method for its intended use.

Applications in Advanced Materials Science and Chemical Synthesis

Utilization as a Building Block in Polymer and Material Chemistry Research

There is no specific information available detailing the use of 2-(4-Fluorothiophen-3-yl)acetic acid as a monomer or building block in polymer and material chemistry. Research on other functionalized thiophenes suggests that it could potentially be used to synthesize polymers with specific electronic or physical properties. For instance, a study on thiophen-3-yl-acetic acid 4-pyrrol-1-yl-phenyl ester (TAPE) demonstrated its use in creating homopolymers and copolymers with interesting electrochromic properties.

Role in Organic Electronic Materials Research (e.g., semiconductors)

While thiophene (B33073) derivatives are a cornerstone in the development of organic semiconductors, there are no specific research findings that detail the role of 2-(4-Fluorothiophen-3-yl)acetic acid in this area. The fluorine substituent could theoretically be used to tune the energy levels of resulting materials, a common strategy in the design of high-performance organic semiconductors. However, without specific studies on this compound, its impact remains theoretical.

Role as a Synthetic Intermediate in the Preparation of Complex Molecules

The carboxylic acid functionality of 2-(4-Fluorothiophen-3-yl)acetic acid makes it a plausible intermediate for the synthesis of more complex molecules. It can undergo standard carboxylic acid reactions, such as esterification and amidation, to be incorporated into larger molecular frameworks. While many thiophene acetic acid derivatives are used as intermediates in pharmaceutical and materials synthesis, no specific, documented synthetic pathways using 2-(4-Fluorothiophen-3-yl)acetic acid are readily available in the surveyed literature.

Development of Novel Catalysts and Ligands

The thiophene ring and the carboxylate group could potentially act as coordinating sites for metal ions, suggesting a possible role in the development of novel catalysts and ligands. However, there is no available research that demonstrates the use of 2-(4-Fluorothiophen-3-yl)acetic acid in this capacity. The study of metal complexes with naphthalene-based acetic acids as ligands shows the versatility of carboxylate-containing aromatic compounds in coordination chemistry.

Precursor in Agrochemical and Specialty Chemical Research

Thiophene derivatives are known to be used as intermediates in the synthesis of agrochemicals. For example, 2-halogenomethylphenyl acetic acid derivatives are important for producing strobilurin-type fungicides. While the structure of 2-(4-Fluorothiophen-3-yl)acetic acid might suggest its potential as a precursor in this field, there is no specific information in the public domain linking it to the research and development of new agrochemicals or specialty chemicals.

Emerging Research Directions and Future Prospects for 2 4 Fluorothiophen 3 Yl Acetic Acid

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of chemical synthesis and process optimization are undergoing a revolution driven by automation and high-throughput experimentation (HTE). These technologies enable the rapid screening of reaction conditions and the synthesis of large compound libraries with minimal human intervention. For a molecule like 2-(4-Fluorothiophen-3-yl)acetic acid, these approaches offer a pathway to accelerate the discovery of its derivatives and optimize its production.

HTE workflows, which utilize parallel reaction setups and rapid analysis techniques, are particularly well-suited for exploring the chemical space around this core structure. nih.gov For instance, an HTE platform could be employed to rapidly screen a variety of catalysts, solvents, and bases for Suzuki-Miyaura cross-coupling reactions, a common method for modifying thiophene (B33073) rings. frontiersin.org This would allow for the efficient synthesis of a library of analogues where the thiophene ring is further functionalized.

Table 1: Potential High-Throughput Experimentation (HTE) Applications

Parameter for Optimization Example Variables Potential Outcome for 2-(4-Fluorothiophen-3-yl)acetic acid
Catalyst Screening Palladium-based catalysts, Nickel-based catalysts Identification of the most efficient catalyst for cross-coupling reactions to generate novel derivatives.
Solvent Effects Toluene, Dioxane, THF, Water Optimization of reaction yield and purity, potentially leading to more sustainable solvent choices.
Base Selection K₂CO₃, Cs₂CO₃, Organic bases Fine-tuning reaction kinetics and minimizing side-product formation.

| Temperature Profiling | 25°C to 120°C | Determining the optimal energy input for maximizing conversion and selectivity. |

Automated synthesis platforms can then use the optimized conditions from HTE to produce these derivative libraries on a larger scale. This integration is crucial for generating sufficient quantities of novel compounds for biological screening or materials testing, thereby accelerating the path from initial concept to functional application.

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis as powerful tools for activating molecules under mild and controlled conditions. These methods offer alternative reaction pathways that are often inaccessible through traditional thermal methods.

Photocatalysis: Visible-light photocatalysis, in particular, has emerged as a sustainable method for driving chemical reactions. mdpi.com For 2-(4-Fluorothiophen-3-yl)acetic acid, photocatalysis could be explored for several transformations. For example, heterogeneous photocatalysis could be used for the degradation or modification of the acetic acid side chain. researchgate.net Research has shown that photocatalysts like SnO₂ and ZnIn₂S₄ can be effective in transforming acetic acid solutions under light irradiation. mdpi.comresearchgate.net Furthermore, photocatalytic methods are being developed for dehalogenation reactions, which could be relevant for selectively modifying the fluorinated thiophene ring or coupling it with other molecules. mdpi.com

Electrocatalysis: Electrosynthesis provides another avenue for novel transformations, using electrical current to drive redox reactions. This approach could be applied to the oxidation or reduction of the thiophene ring in 2-(4-Fluorothiophen-3-yl)acetic acid, potentially leading to the formation of novel polymers or functional materials. The precise control over reaction potential offered by electrocatalysis can lead to high selectivity and avoid the use of harsh chemical oxidants or reductants.

Development of Sustainable and Environmentally Benign Synthesis Routes

The principles of green chemistry are becoming central to modern chemical manufacturing, emphasizing waste reduction, energy efficiency, and the use of renewable resources. Developing sustainable synthesis routes for 2-(4-Fluorothiophen-3-yl)acetic acid is a critical future direction.

Traditional syntheses of thiophene derivatives can involve multi-step processes with harsh reagents. beilstein-journals.orggoogle.com For example, the synthesis of thiophene-2-acetic acid can start from 2-acetylthiophene (B1664040) and proceed through several intermediates. google.comwikipedia.org Future research will likely focus on developing more streamlined and environmentally friendly alternatives.

This could involve:

Catalytic C-H Activation: Directly functionalizing the C-H bonds of a simpler thiophene precursor to install the acetic acid side chain, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing continuous flow reactors can improve heat and mass transfer, enhance safety, and allow for easier scaling compared to traditional batch processes. This often leads to higher yields and purity, reducing downstream processing and waste.

Bio-catalysis: Employing enzymes to carry out specific synthetic steps under mild, aqueous conditions. While not yet established for this specific compound, the broader field of biocatalysis is rapidly expanding.

One promising approach is the use of one-pot procedures, which reduce the number of isolation and purification steps, thereby saving solvents and energy. For instance, procedures developed for halogenated 2-thiophenecarboxylic acid derivatives have demonstrated the potential for one-pot bromination/debromination sequences. beilstein-journals.org

Potential as a Scaffold for Rational Design in Chemical Biology (mechanistic probes)

In chemical biology, small molecules are used as "probes" to investigate and manipulate biological processes at the molecular level. The structure of 2-(4-Fluorothiophen-3-yl)acetic acid makes it an attractive scaffold for the rational design of such probes. The thiophene ring is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs, and is known to interact with a wide range of biological targets. rsc.org

The acetic acid group provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or photo-crosslinkers to identify binding partners. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

Research on related thiophene acetic acid derivatives has shown their potential as inhibitors of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is a target in inflammation and cancer research. frontiersin.orgnih.gov By using 2-(4-Fluorothiophen-3-yl)acetic acid as a starting point, researchers can design and synthesize focused libraries of compounds to probe the structure-activity relationships of specific biological targets. For example, recent studies have explored other thiophene derivatives as inhibitors of β-tubulin and the Wnt/β-catenin pathway in cancer cells. nih.gov This highlights the versatility of the thiophene scaffold in generating biologically active molecules.

Table 2: Illustrative Biological Targets for Thiophene-Based Scaffolds

Compound Class Example Biological Target Therapeutic Area Reference
Thiophene Acetic Acid Derivatives Microsomal prostaglandin E synthase-1 (mPGES-1) Anti-inflammatory, Anticancer frontiersin.orgnih.gov
General Thiophene Derivatives β-tubulin, Wnt/β-catenin pathway Anticancer nih.gov
Thiophene Carboxylates Various cancer cell lines (cytotoxicity) Anticancer nih.gov

Future Avenues in Chemoinformatics and Big Data Analysis for Compound Discovery

The integration of chemoinformatics and big data analytics is transforming drug discovery and materials science. researchgate.net These computational tools can predict the properties, activities, and potential applications of molecules like 2-(4-Fluorothiophen-3-yl)acetic acid before they are even synthesized.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built using data from existing thiophene derivatives to predict the biological activity of novel analogues of 2-(4-Fluorothiophen-3-yl)acetic acid. Similarly, ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can computationally flag potential liabilities early in the design process.

Virtual Screening: Large virtual libraries of compounds based on the 2-(4-Fluorothiophen-3-yl)acetic acid scaffold can be screened against computational models of biological targets (e.g., protein crystal structures) to identify promising candidates for synthesis. This in silico approach focuses laboratory efforts on the compounds most likely to succeed.

Big Data Analysis: As more data is generated through high-throughput experimentation, machine learning algorithms can be used to analyze these large datasets, uncovering complex relationships between chemical structure, reaction conditions, and functional outcomes that may not be apparent to human researchers. researchgate.net This data-driven approach can guide the design of next-generation molecules and materials with enhanced properties, solidifying the future role of compounds like 2-(4-Fluorothiophen-3-yl)acetic acid in scientific innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.